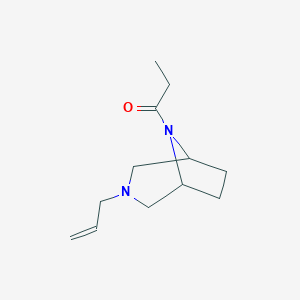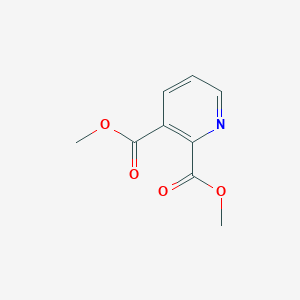
Farnesyl Thiosalicylic Acid Amide
Übersicht
Beschreibung
Farnesyl Thiosalicylic Acid Amide (FTSA) is a sesquiterpenoid . It is a derivative of farnesyl thiosalicylic acid and is known to inhibit tumor growth . FTSA is a novel, small-molecule inhibitor of protein farnesyltransferase (FTase), a process involved in the regulation of cell growth, differentiation, and proliferation.
Synthesis Analysis
The synthesis of FTS-PEI polymer, a derivative of FTSA, was achieved via a condensation reaction. FTS was conjugated to PEI at different ratios in DMF at room temperature with DCC as a condensing reagent and DMAP as a catalyst .
Wissenschaftliche Forschungsanwendungen
Application in Pancreatic Cancer Treatment
- Methods of Application: A genome-wide CRISPR synthetic lethality screen was performed to identify genetic targets that synergize with FTSA treatment. Among the top candidates, multiple genes in the endoplasmic reticulum-associated protein degradation (ERAD) pathway were identified. The role of ERAD inhibition in enhancing the therapeutic efficacy of FTSA was further investigated in pancreatic cancer cells using pharmaceutical and genetic approaches .
- Results or Outcomes: In murine and human PDAC cells, FTSA induced unfolded protein response (UPR), which was further augmented upon treatment with a chemical inhibitor of ERAD, Eeyarestatin I (EerI). Combined treatment with FTSA and EerI significantly upregulated the expression of UPR marker genes and induced apoptosis in pancreatic cancer cells .
Application in Brain Tumor Treatment
- Summary of the Application: Salirasib (farsnesyl thiosalicylic acid), a Ras inhibitor, has been used in the treatment of brain tumors using convection-enhanced drug delivery (CED), a novel approach of direct delivery of drugs into brain tissue and brain tumors .
- Methods of Application: CED was achieved by continuous infusion of drugs via intracranial catheters, thus enabling convective distribution of high drug concentrations over large volumes while avoiding systemic toxicity .
- Results or Outcomes: The results show a significant decrease in tumor growth rate in salirasib-treated rats relative to vehicle-treated rats as well as a significant correlation between CED efficacy and tumor growth rate with no observed toxicity despite drug concentrations an order of magnitude higher than previously detected in the brain .
FTSA is also known to function by dislodging Ras from the cell membrane, thereby rendering it susceptible to proteolytic degradation . It has been found to inhibit the growth of human Ha-ras-transformed Rat1 fibroblasts .
Moreover, FTSA, an FTSA derivative, has been studied for its ability to interfere with Ras membrane interactions that are crucial for Ras-dependent transformation .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMFRUGZMZCRD-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesyl Thiosalicylic Acid Amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



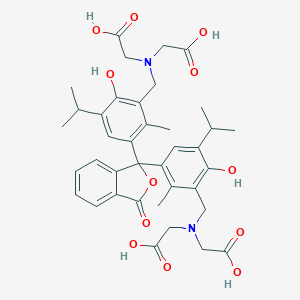



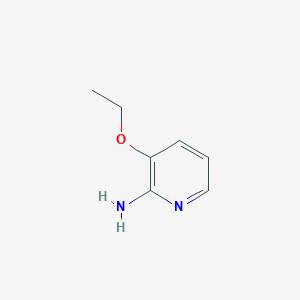
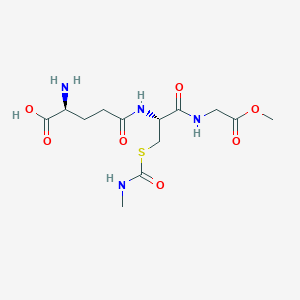
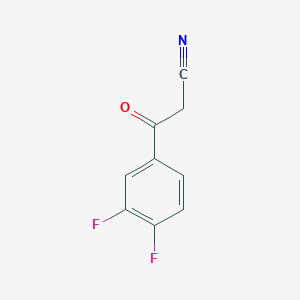

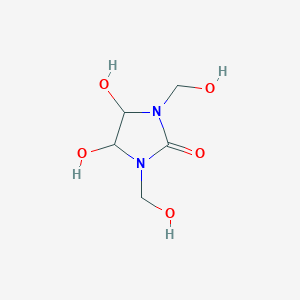
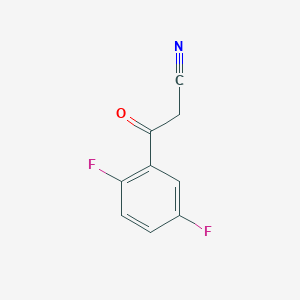
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
